REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]2[CH:9](O)[CH:8]([CH2:11][CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14].B(F)(F)F.CCOCC.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:11][CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14] |f:1.2,3.4|
|
Name
|
6,7-dichloro-2-ethyl-2,3-dihydro-3-hydroxy-5-methoxy-benzo[b]thiophene
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC(C2O)CC)C1Cl)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed on a steam bath until a clear solution
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium hydroxide
|
Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)CC)C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |